4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide
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Overview
Description
4-(4-Methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide is a complex organic compound with a unique structure that includes both an aniline derivative and a nitrophenyl group
Preparation Methods
The synthesis of 4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide typically involves a multi-step process. The starting materials often include 4-methoxyaniline and 4-nitrobenzaldehyde. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction proceeds through a condensation reaction, forming the Schiff base, which is then further reacted to form the final product .
Chemical Reactions Analysis
4-(4-Methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Scientific Research Applications
4-(4-Methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide include:
4-(4-Methoxyanilino)-4-oxobut-2-enoic acid: This compound shares a similar aniline derivative but differs in its functional groups and overall structure.
4-Methoxyaniline hydrochloride: While it contains the methoxyaniline moiety, it lacks the nitrophenyl group and the butanamide structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxyanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-26-17-10-6-15(7-11-17)19-12-2-3-18(23)21-20-13-14-4-8-16(9-5-14)22(24)25/h4-11,13,19H,2-3,12H2,1H3,(H,21,23)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXWPGVZISFKLQ-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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